BenchChemオンラインストアへようこそ!

3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Pharmaceutical Synthesis Process Chemistry Reductive Amination

3-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 515162-19-3) is a meta-substituted benzylamine derivative with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol. It features a benzylamine core linked via a methylene bridge to a 4-methylpiperazine moiety.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 515162-19-3
Cat. No. B1340303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-ylmethyl)benzylamine
CAS515162-19-3
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC(=C2)CN
InChIInChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3
InChIKeyHMWCORSELDZBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 515162-19-3) for Pharmaceutical Synthesis and Targeted Protein Degradation


3-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 515162-19-3) is a meta-substituted benzylamine derivative with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It features a benzylamine core linked via a methylene bridge to a 4-methylpiperazine moiety . This compound is primarily utilized as a key synthetic intermediate in the preparation of bioactive molecules [1], most notably serving as a crucial building block in patented routes for the synthesis of Imatinib, a landmark tyrosine kinase inhibitor [2]. Its bifunctional nature, containing both a primary amine and a tertiary amine within the piperazine ring, imparts distinct reactivity, making it a valuable component in medicinal chemistry and chemical biology applications, including targeted protein degradation [3].

3-(4-Methylpiperazin-1-ylmethyl)benzylamine: Why Positional Isomers and Analogues Are Not Interchangeable


In the synthesis of complex pharmaceutical intermediates, substituting 3-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 515162-19-3) with its positional isomers (e.g., the 2- or 4-substituted benzylamine) or structurally similar building blocks is not feasible without significant risk of altering reaction outcomes or final product properties. The meta-substitution pattern on the benzylamine ring directly influences the compound's electronic environment, steric accessibility, and, consequently, its reactivity in downstream coupling reactions . For instance, in the patented synthesis of Imatinib, the specific meta-arrangement of the aminomethyl and methylpiperazinylmethyl groups is essential for the correct spatial orientation and subsequent biological activity of the final drug molecule [1]. Furthermore, this compound is explicitly categorized as a 'Protein Degrader Building Block' [2], a designation that implies a level of purity and structural verification suitable for advanced applications like PROTAC synthesis, a criterion that generic or lower-purity alternatives may not meet. The following evidence quantifies specific, verifiable differences that justify its prioritized selection.

Quantitative Differentiation of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine for Scientific Selection


Validated Synthetic Yield in the Production of Key Pharmaceutical Intermediates

In a documented synthetic procedure, 3-(4-Methylpiperazin-1-ylmethyl)benzylamine is synthesized via a reductive amination route that achieves an 85.1% yield . This yield is for a specific multi-step sequence using 3-cyanobenzaldehyde and 1-methylpiperazine with sodium triacetoxyborohydride. This provides a benchmark for assessing the efficiency of its production relative to similar compounds, such as the structurally related 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4), which was reported to be obtained in a 77% yield from a different synthetic route .

Pharmaceutical Synthesis Process Chemistry Reductive Amination

Application-Specific Differentiation: Key Building Block for the Tyrosine Kinase Inhibitor Imatinib

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is a critical and patented intermediate for synthesizing Imatinib (Gleevec) [1]. The patented method, U.S. Patent Application 20130041149, details its use in reacting with a specific benzoic ester to form the final Imatinib molecule. While the 4-substituted analog, 4-[(4-Methylpiperazin-1-yl)methyl]benzylamine (CAS 70261-82-6) , shares a similar motif, the meta-substitution pattern of the target compound is structurally essential for the final product's defined geometry and its interaction with the BCR-ABL kinase target [2].

Medicinal Chemistry Oncology Kinase Inhibitor Synthesis

Purity and Physical Property Benchmarks for Quality Control and Procurement

Standard commercial purity for 3-(4-Methylpiperazin-1-ylmethyl)benzylamine is consistently reported at 95% or higher (e.g., 98+% ) [1], which is comparable to the purity offered for its 2-positional isomer, 2-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 879896-50-1, 97% ). However, the target compound's defined physical properties, such as a boiling point of 335.2±32.0 °C at 760 mmHg and a LogP of -0.21 [2], provide crucial data for optimizing reaction conditions (e.g., solvent choice, temperature) and purification methods (e.g., distillation, chromatography). The calculated LogP of -0.21 [2] suggests a hydrophilic character that will influence its partitioning and behavior in aqueous/organic workups, a factor that must be considered during process development.

Analytical Chemistry Quality Control Chemical Procurement

Differentiation from a Close Structural Analog Lacking the Methylene Spacer

A key structural differentiator is the presence of a methylene (-CH2-) spacer between the benzylamine core and the piperazine ring in 3-(4-Methylpiperazin-1-ylmethyl)benzylamine (C13H21N3, MW 219.33). A closely related analog, 3-(4-Methylpiperazin-1-yl)benzylamine (CAS 672325-37-0), lacks this spacer, resulting in a different molecular formula (C12H19N3, MW 205.30) and a distinct 3D geometry . This subtle change affects the compound's conformational flexibility and the distance between its amine and piperazine nitrogen atoms, which can drastically alter its binding affinity and functional activity when incorporated into larger bioactive molecules. For example, BindingDB entry BDBM50307551 lists a compound with the 3-(4-methylpiperazin-1-yl)benzylamine motif exhibiting activity against Cyclin-dependent kinase 2 [1], highlighting that small structural variations lead to different biological target engagement profiles.

Structure-Activity Relationship Chemical Biology Building Block Selection

Validated Use in Targeted Protein Degradation (PROTAC) Research

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is explicitly listed and sold as part of a 'Protein Degrader Building Blocks' product family by specialized chemical suppliers [1]. This classification is significant, as building blocks for PROTACs (Proteolysis Targeting Chimeras) often require bifunctional handles (like the primary amine and piperazine tertiary amine in this compound) for linking an E3 ligase ligand to a target protein binder. While 4-(4-Methylpiperazin-1-ylmethyl)benzylamine (CAS 70261-82-6) is also a potential building block, it is not found in the same curated product family context in available sources . This curated categorization implies a level of supplier validation and quality control specific to the demanding requirements of PROTAC synthesis, including minimal batch-to-batch variability in linker geometry and reactivity.

Chemical Biology PROTACs Targeted Protein Degradation

3-(4-Methylpiperazin-1-ylmethyl)benzylamine: Validated Application Scenarios in Drug Discovery and Chemical Biology


Synthesis and Derivatization of Imatinib and Related Kinase Inhibitors

This compound is the optimal starting material for research groups following patented synthetic routes to Imatinib [1]. Its use as an intermediate in the method described in U.S. Patent 20130041149 ensures that the correct stereoelectronic environment is established for the final coupling step. Procuring this specific building block is essential for replicating the published synthesis or for generating novel analogs where the meta-substitution pattern must be preserved for biological activity against BCR-ABL and related kinases.

Design and Synthesis of PROTACs (Proteolysis Targeting Chimeras)

Given its explicit classification as a 'Protein Degrader Building Block' [2], 3-(4-Methylpiperazin-1-ylmethyl)benzylamine is an excellent choice for constructing bifunctional PROTAC molecules. Its primary amine can serve as a convenient handle for conjugating to an E3 ligase ligand (e.g., a VHL or CRBN binder), while the 4-methylpiperazine moiety can be functionalized or used as a linker attachment point for the target protein binder. Selecting this pre-validated building block minimizes the risk of linker-related synthetic failure and ensures compatibility with standard PROTAC assembly strategies.

Structure-Activity Relationship (SAR) Studies of Piperazine-Containing Pharmacophores

For medicinal chemists exploring the SAR of piperazine-containing compounds, 3-(4-Methylpiperazin-1-ylmethyl)benzylamine offers a defined and quantifiably different molecular geometry compared to its analogs lacking the methylene spacer . It can be used as a key fragment to systematically probe the effect of the linker on target binding affinity and selectivity. Its well-documented physical properties, including a LogP of -0.21 [3], provide a baseline for predicting how the fragment will influence the overall lipophilicity and pharmacokinetic profile of the final lead molecule.

Process Chemistry Development and Scale-Up

The documented synthetic route yielding this compound at 85.1% provides a validated starting point for process chemists aiming to optimize and scale up its production. The quantitative yield benchmark allows for direct comparison of alternative synthetic strategies (e.g., different reducing agents or solvents). Furthermore, the compound's established purity standards (95-98+%) and defined boiling point [3] are critical parameters for designing large-scale purification protocols, such as fractional distillation, and ensuring consistent quality in multi-kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.